molecular formula C12H10N2O5 B1362656 N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine CAS No. 3916-40-3

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine

Cat. No. B1362656
CAS RN: 3916-40-3
M. Wt: 262.22 g/mol
InChI Key: GGZCEFKSVHSZHT-UHFFFAOYSA-N
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Description

“N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine” is a chemical compound with the molecular formula C12H10N2O5 . It has a molecular weight of 262.21800 and a density of 1.509g/cm3 . The compound is also known by other names such as “2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid” and "Glycine,N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]" .


Molecular Structure Analysis

The molecular structure of “N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

“N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine” has a boiling point of 583.9ºC at 760mmHg . The melting point information is not available . The flash point is 306.9ºC .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis of Analgesic and Antipyretic Agents : N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine derivatives have been synthesized as potential analgesic and antipyretic compounds. One approach involves reacting 4-aminophenol with chloroacetyl chloride to yield N-(4-hydroxyphenyl)-2-chloroacetamide, which is then reacted with potassium phthalimide to give the final compound (Reddy, Kumari, & Dubey, 2013). Another study discussed environmental-friendly syntheses of similar derivatives for potential use as analgesics and antipyretics (Reddy, Ramana Reddy, & Dubey, 2014).

Chemical and Physical Studies

  • Molecular Interaction Studies : Ultrasonic studies of N-phthaloylglycine in various solvents at different concentrations and temperatures have been carried out. This research helps in understanding molecular interactions in mixtures, which is essential for various applications in chemistry and materials science (Tekade, Tale, & Bajaj, 2018).
  • Electrochemical Sensor Applications : The use of derivatives of N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine in electrochemical hybridization sensors has been reported. This involves the synthesis of specific derivatives and their application in detecting biological recognition events, such as DNA hybridization, using electrochemical signals (Cha et al., 2003).

Therapeutic Research

  • Antimicrobial Agents Synthesis : A series of phthalyl substituted imidazolones and Schiff bases synthesized from derivatives of N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine showed notable antibacterial and antifungal activities. This highlights its potential in developing new antimicrobial agents (Sah, Saraswat, & Manu, 2011).

Analytical Chemistry

  • Chromatography Analysis : The compound has been used in chromatographic studies to understand its properties and interactions. For instance, liquid chromatography analysis of related compounds in biological samples has been conducted to understand their behavior and potential applications in biomedical sciences (Penugonda, Wu, Mare, & Ercal, 2004).

Biochemistry

  • Protein Synthesis Studies : Research involving N-15 glycine has been conducted to study the rate of protein synthesis in various conditions. This kind of study is vital in understanding the fundamental processes of life and has implications in medical and biochemical research (Crispell, Parson, & Hollifield, 1956).

properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-9(13-5-10(16)17)6-14-11(18)7-3-1-2-4-8(7)12(14)19/h1-4H,5-6H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZCEFKSVHSZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192399
Record name N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine

CAS RN

3916-40-3
Record name N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]glycine
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Record name N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine
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Record name NSC29726
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Record name N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine
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Record name N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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